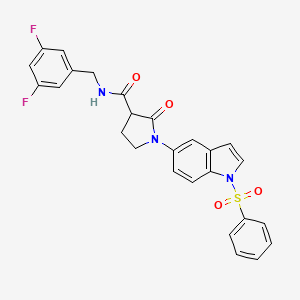
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, an indole moiety, and a difluorobenzyl group, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the indole moiety and the difluorobenzyl group. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Difluorobenzyl)-2-oxo-1-(1H-indol-5-yl)pyrrolidine-3-carboxamide: Lacks the phenylsulfonyl group.
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrrolidine-3-carboxamide: Differs in the position of the indole moiety.
Uniqueness
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide is unique due to the presence of both the phenylsulfonyl group and the specific positioning of the indole moiety
Biological Activity
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide is a synthetic compound that has drawn interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C26H21F2N3O4S, featuring a pyrrolidine core linked to an indole moiety and a phenylsulfonyl group. Its structural complexity allows for diverse interactions within biological systems.
Research indicates that this compound may function as an inhibitor of specific enzymes or receptors involved in various biological pathways. The presence of the indole group suggests potential interactions with serotonin receptors, which could influence mood and pain perception.
Antiviral Activity
A significant area of research focuses on the compound's antiviral properties, particularly against hepatitis B virus (HBV). Studies have demonstrated that derivatives with similar structures exhibit inhibitory effects on HBV replication, suggesting potential therapeutic applications for chronic hepatitis B infections .
Antibacterial Activity
The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MIC) ranging from 0.56 to 12.50 μM for various bacterial strains, indicating its effectiveness compared to standard antibiotics .
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus | 1.99 | 3.98 |
| Escherichia coli | 3.69 | 7.38 |
Antifungal Activity
In addition to antibacterial properties, the compound also exhibits antifungal activity. Certain analogs have been tested against common fungal pathogens with varying degrees of success, highlighting the need for further optimization to enhance efficacy .
Case Study 1: Hepatitis B
In a study examining the antiviral efficacy of indole derivatives, this compound was identified as a lead compound due to its ability to significantly reduce HBV DNA levels in vitro. This highlights its potential as a therapeutic agent for treating chronic HBV infections .
Case Study 2: Antibacterial Efficacy
A series of experiments conducted on various bacterial strains revealed that the compound effectively inhibited growth at low concentrations. The structure-activity relationship (SAR) analysis indicated that modifications to the phenylsulfonyl group could enhance antibacterial potency without compromising safety profiles .
Properties
Molecular Formula |
C26H21F2N3O4S |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)indol-5-yl]-N-[(3,5-difluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H21F2N3O4S/c27-19-12-17(13-20(28)15-19)16-29-25(32)23-9-10-30(26(23)33)21-6-7-24-18(14-21)8-11-31(24)36(34,35)22-4-2-1-3-5-22/h1-8,11-15,23H,9-10,16H2,(H,29,32) |
InChI Key |
IDYHANFCZDWUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1C(=O)NCC2=CC(=CC(=C2)F)F)C3=CC4=C(C=C3)N(C=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















